Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
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Overview
Description
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromo-1-(bromomethyl)ethoxy group
Scientific Research Applications
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- typically involves the bromination of benzene derivatives. One common method includes the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst and subsequently substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. For example, the initial bromination of benzene to form bromobenzene, followed by further bromination and etherification reactions to introduce the 2-bromo-1-(bromomethyl)ethoxy group .
Types of Reactions:
Substitution Reactions: Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), often in acidic or basic conditions.
Major Products:
Substitution: Hydroxyl-substituted benzene derivatives.
Oxidation: Carboxylic acids or other oxidized benzene derivatives.
Mechanism of Action
The mechanism of action of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Benzene, 1-bromo-2-(bromomethyl)-: Similar structure but lacks the ethoxy group.
Benzene, 1-(bromomethyl)-2-methyl-: Contains a methyl group instead of the ethoxy group.
Benzene, 1-bromo-4-(bromomethyl)-: Different substitution pattern on the benzene ring
Properties
IUPAC Name |
1,3-dibromopropan-2-yloxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVELAOQZAFXLRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CBr)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340126 |
Source
|
Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35995-55-2 |
Source
|
Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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